(E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile
Overview
Description
(E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with a furan ring, a nitrile group, and nitro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:
Base: Piperidine or pyridine
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products
Reduction of Nitro Group: 2-(2-fluorophenyl)-3-[5-(3-aminophenyl)furan-2-yl]prop-2-enenitrile
Reduction of Nitrile Group: 2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamine
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound’s potential biological activities are of interest in drug discovery. Its structural features suggest it could interact with biological targets, making it a candidate for further pharmacological studies.
Medicine
While specific medicinal applications are not well-documented, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties. Further research could reveal similar uses for this compound.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action for (E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile is not well-studied. based on its structure, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro and fluoro groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile
- 2-(2-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile
- 2-(2-bromophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile
Uniqueness
(E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile is unique due to the presence of both nitro and fluoro groups, which can significantly influence its reactivity and interactions with other molecules. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3/c20-18-7-2-1-6-17(18)14(12-21)11-16-8-9-19(25-16)13-4-3-5-15(10-13)22(23)24/h1-11H/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHULCVJDHSTRG-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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